molecular formula C31H24N2O5 B11580941 1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11580941
M. Wt: 504.5 g/mol
InChI Key: BGXHEXRLMGKUIY-UHFFFAOYSA-N
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Description

1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzyl ether, an ethoxy group, and a pyridine moiety, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the benzyl ether and ethoxy groups: These functional groups can be introduced through etherification and alkylation reactions, respectively.

    Incorporation of the pyridine moiety: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the chromeno[2,3-c]pyrrole core.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and potential biological activities make it a candidate for drug discovery and development. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

    Chemical Biology: Researchers can use the compound to study biological pathways and molecular interactions, particularly those involving chromeno[2,3-c]pyrrole derivatives.

    Material Science: The compound’s structural properties may be explored for applications in material science, such as the development of organic semiconductors or light-emitting materials.

Mechanism of Action

The mechanism of action of 1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

    Chromeno[2,3-c]pyrrole derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and applications.

    Benzyl ether derivatives: Compounds with benzyl ether groups may exhibit similar chemical reactivity and biological properties.

    Pyridine-containing compounds: The presence of a pyridine ring can influence the compound’s binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C31H24N2O5

Molecular Weight

504.5 g/mol

IUPAC Name

1-(3-ethoxy-4-phenylmethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C31H24N2O5/c1-2-36-25-18-21(15-16-24(25)37-19-20-10-4-3-5-11-20)28-27-29(34)22-12-6-7-13-23(22)38-30(27)31(35)33(28)26-14-8-9-17-32-26/h3-18,28H,2,19H2,1H3

InChI Key

BGXHEXRLMGKUIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O)OCC6=CC=CC=C6

Origin of Product

United States

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